2-Ethoxy-4,6-dimorpholin-4-yl-1,3,5-triazine
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Overview
Description
2-ETHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a triazine derivative known for its unique chemical structure and potential applications in various fields. Triazines are a class of nitrogen-containing heterocycles that have been widely studied for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of ethoxy-substituted triazine with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The ethoxy and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4,6-DIMETHYL-1,3,5-TRIAZINE: A similar triazine derivative with different substituents.
4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the ethoxy group but shares the morpholine substituents.
Properties
Molecular Formula |
C13H21N5O3 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C13H21N5O3/c1-2-21-13-15-11(17-3-7-19-8-4-17)14-12(16-13)18-5-9-20-10-6-18/h2-10H2,1H3 |
InChI Key |
AJERMAPJGURCCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
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